molecular formula C11H16N2 B12093903 N-(1-cyclopropylethyl)-4-methylpyridin-3-amine

N-(1-cyclopropylethyl)-4-methylpyridin-3-amine

Cat. No.: B12093903
M. Wt: 176.26 g/mol
InChI Key: CSNXPCMNTOVFKH-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-4-methylpyridin-3-amine is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to an ethyl chain, which is further connected to a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with a cyclopropyl ethyl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters and improved yield. The use of automated systems and reactors ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-4-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

N-(1-cyclopropylethyl)-4-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethyl)-4-methylpyridin-2-amine
  • N-(1-cyclopropylethyl)-3-methylpyridin-4-amine
  • N-(1-cyclopropylethyl)-4-ethylpyridin-3-amine

Uniqueness

N-(1-cyclopropylethyl)-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-4-methylpyridin-3-amine

InChI

InChI=1S/C11H16N2/c1-8-5-6-12-7-11(8)13-9(2)10-3-4-10/h5-7,9-10,13H,3-4H2,1-2H3

InChI Key

CSNXPCMNTOVFKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(C)C2CC2

Origin of Product

United States

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